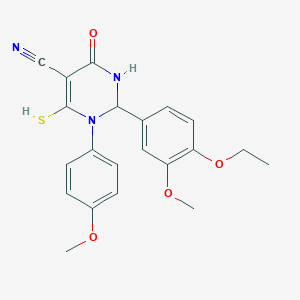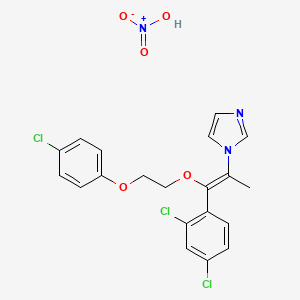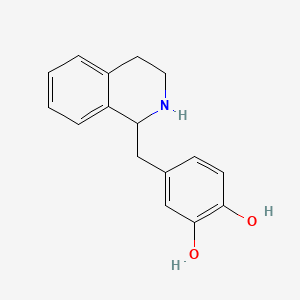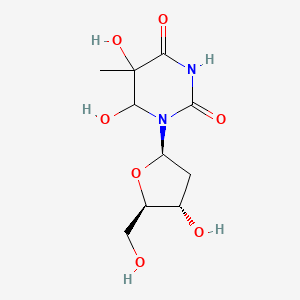
Thymidine glycol
描述
Thymidine glycol, also known as 5,6-dihydroxy-5,6-dihydrothymine, is a significant oxidative DNA lesion. It is formed when thymidine, a nucleoside component of DNA, undergoes oxidation. This compound is often used as a marker for oxidative stress and DNA damage, particularly in studies related to aging, cancer, and other diseases .
准备方法
Synthetic Routes and Reaction Conditions: Thymidine glycol can be synthesized through the oxidation of thymidine. One common method involves the use of osmium tetroxide as an oxidizing agent. The reaction typically yields a mixture of diastereomers, with the (5R,6S) and (5S,6R) isomers being predominant .
Industrial Production Methods: The synthesis generally involves controlled oxidation reactions under specific conditions to ensure the desired isomeric forms are obtained .
化学反应分析
Types of Reactions: Thymidine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidative DNA lesions.
Reduction: this compound can be reduced back to thymidine under certain conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc in acetic acid.
Reaction Conditions: Typically, these reactions are carried out in aqueous or organic solvents under controlled temperatures and pH levels.
Major Products:
Oxidation Products: Further oxidized derivatives of this compound.
Reduction Products: Thymidine.
Substitution Products: Various nucleoside analogs depending on the nucleophile used
科学研究应用
Thymidine glycol has several important applications in scientific research:
Chemistry: Used as a model compound to study oxidative DNA damage and repair mechanisms.
Biology: Serves as a biomarker for oxidative stress and DNA damage in cells.
Medicine: Investigated for its role in aging, cancer, and neurodegenerative diseases. It is also used in studies related to the efficacy of DNA repair enzymes.
Industry: While not widely used industrially, this compound is important in the development of diagnostic tools and therapeutic agents targeting oxidative DNA damage
作用机制
Thymidine glycol exerts its effects primarily through its incorporation into DNA. When present in DNA, it causes local perturbations in the double helix structure, leading to destabilization and impaired replication. This can result in mutations and cell cycle arrest. The compound is recognized and excised by DNA repair enzymes, particularly those involved in the base excision repair pathway .
相似化合物的比较
Thymine Glycol: Another oxidative DNA lesion similar to thymidine glycol but differs in its formation and specific effects on DNA.
Uracil Glycol: Formed from the oxidation of uracil, another pyrimidine base in RNA.
8-Oxo-2’-deoxyguanosine: A common oxidative lesion in DNA, formed from the oxidation of guanine.
Uniqueness of this compound: this compound is unique due to its specific formation from thymidine and its distinct effects on DNA structure and stability. Unlike other oxidative lesions, this compound causes significant destabilization of the DNA double helix, making it a critical marker for oxidative stress and DNA damage .
属性
IUPAC Name |
5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEITGVZZHXKON-SKAWGCAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954355 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32645-65-1 | |
| Record name | 5,6-Dihydro-5,6-dihydroxythymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32645-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032645651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




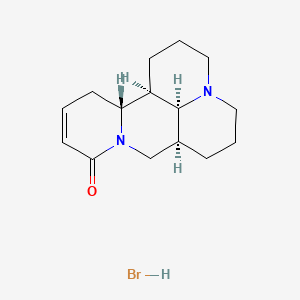


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-methyl-6-sulfanylidenepurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1228536.png)
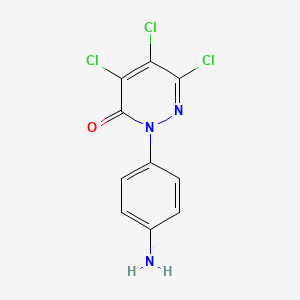

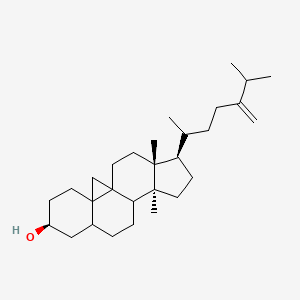
![1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B1228543.png)
